1-Bromo-3-(5-ethyl-2-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-3-(5-ethyl-2-(methylthio)phenyl)propan-2-one is an organic compound with a complex structure that includes a bromine atom, an ethyl group, and a methylthio group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(5-ethyl-2-(methylthio)phenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of 3-(5-ethyl-2-(methylthio)phenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(5-ethyl-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and mild heating.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetic acid), and controlled temperatures.
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol), and low temperatures.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
1-Bromo-3-(5-ethyl-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(5-ethyl-2-(methylthio)phenyl)propan-2-one depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with enzymes or proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(5-methyl-2-(methylthio)phenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group.
1-Bromo-3-(5-ethyl-2-(ethylthio)phenyl)propan-2-one: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
1-Bromo-3-(5-ethyl-2-(methylthio)phenyl)propan-2-one is unique due to the specific combination of substituents on the phenyl ring, which can influence its reactivity and potential applications. The presence of both an ethyl group and a methylthio group provides distinct chemical properties that can be leveraged in various synthetic and research contexts.
Biological Activity
1-Bromo-3-(5-ethyl-2-(methylthio)phenyl)propan-2-one is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromine atom, an ethyl group, and a methylthio group attached to a phenyl ring. This compound has been investigated for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula for this compound is C12H15BrOS, with a molecular weight of approximately 285.21 g/mol. The presence of the bromine atom is significant as it can enhance the compound's reactivity and biological activity. The methylthio group may play a role in modulating interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds containing bromine and methylthio groups often exhibit antimicrobial activities. For instance, studies have shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Compound | Activity | Mechanism |
---|---|---|
This compound | Antimicrobial | Inhibits key enzymes in bacterial cell wall synthesis |
1-Bromo-3-(5-methyl-2-(hydroxymethyl)phenyl)propan-2-one | Antimicrobial | Potentially similar mechanisms due to structural similarities |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. Compounds with similar structures have demonstrated proapoptotic effects on cancer cell lines, inducing apoptosis through mechanisms such as cell cycle arrest and necrosis .
In vitro studies have shown that derivatives of this compound can significantly affect cell viability in various cancer types, including lung, breast, and colon cancers. For example, one study reported that certain derivatives induced late apoptosis in A549 lung cancer cells, with notable percentages of cells undergoing necrosis .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Proapoptotic Activity : In a study examining derivatives of similar structures, specific compounds exhibited significant proapoptotic effects across multiple cancer cell lines, leading to increased late apoptosis and necrosis rates .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of structurally related compounds found promising results against various bacterial strains, suggesting that the presence of both bromine and sulfur enhances biological activity.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. The bromine atom may facilitate binding to these targets, while the methylthio group could modulate the compound's hydrophobicity and reactivity within biological systems .
Properties
Molecular Formula |
C12H15BrOS |
---|---|
Molecular Weight |
287.22 g/mol |
IUPAC Name |
1-bromo-3-(5-ethyl-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15BrOS/c1-3-9-4-5-12(15-2)10(6-9)7-11(14)8-13/h4-6H,3,7-8H2,1-2H3 |
InChI Key |
JRXRIZCZMWFDTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)SC)CC(=O)CBr |
Origin of Product |
United States |
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